(2-Aminonaphthalen-1-yl)methanol
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Overview
Description
(2-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the second position and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminonaphthalen-1-yl)methanol typically involves the reduction of 2-nitronaphthalene followed by a reduction of the resulting 2-nitronaphthalen-1-ylmethanol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reduction processes similar to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, Pd/C with H2
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: 2-Aminonaphthalene-1-carboxylic acid
Reduction: this compound
Substitution: Various amides and sulfonamides
Scientific Research Applications
(2-Aminonaphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of (2-Aminonaphthalen-1-yl)methanol is not well-characterized. its effects are likely mediated through interactions with biological molecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the naphthalene core can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino and hydroxymethyl groups at different positions.
2-Aminonaphthalene: Lacks the hydroxymethyl group.
1-Naphthalenemethanol: Lacks the amino group.
Uniqueness
(2-Aminonaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7,12H2 |
InChI Key |
REQFXQPRDNADSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)N |
Origin of Product |
United States |
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